![molecular formula C17H15Cl2N5O B2447639 5-amino-N-[(2-chlorophenyl)methyl]-1-[(4-chlorophenyl)methyl]triazole-4-carboxamide CAS No. 899972-97-5](/img/structure/B2447639.png)
5-amino-N-[(2-chlorophenyl)methyl]-1-[(4-chlorophenyl)methyl]triazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “5-amino-N-[(2-chlorophenyl)methyl]-1-[(4-chlorophenyl)methyl]triazole-4-carboxamide” is a complex organic molecule. It contains a triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms. The molecule also has amide and amino functional groups, and two phenyl rings, one of which is substituted with a chlorine atom .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the triazole ring, possibly through a cyclization reaction. The phenyl rings could be introduced through a substitution reaction, and the chlorine atoms could be introduced through a halogenation reaction .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the triazole ring, the amide and amino groups, and the phenyl rings. The presence of the chlorine atoms would make the molecule polar, and the molecule would likely exhibit strong intermolecular forces, such as hydrogen bonding .Chemical Reactions Analysis
As an organic compound containing a triazole ring, this molecule could participate in various chemical reactions. The amino and amide groups could act as nucleophiles in substitution reactions, and the chlorine atoms could be replaced in halogen exchange reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar amide group and the polarizable chlorine atoms would likely make the compound relatively polar, which would influence its solubility and boiling and melting points .Applications De Recherche Scientifique
Antimicrobial Applications
Research has indicated that triazole derivatives, such as those synthesized from the reaction of various ester ethoxycarbonylhydrazones with primary amines, possess good to moderate antimicrobial activities against test microorganisms. This suggests their potential as antimicrobial agents in medical and agricultural applications (Bektaş et al., 2007).
Pharmaceutical Research
Triazole derivatives have been explored for their potential in pharmacological applications, particularly in the development of novel antiasthmatic agents. For example, a series of triazole derivatives were synthesized and evaluated in models where eosinophilia was induced, identifying compounds with significant inhibitory effects on eosinophilia, suggesting their potential as candidates for the treatment of chronic asthma (Naito et al., 1996).
Chemical Synthesis and Material Science
Triazole compounds are also of interest in chemical synthesis and material science due to their versatile chemical structures. For example, the synthesis of triazole-based scaffolds for the development of peptidomimetics or biologically active compounds has been reported. Such scaffolds can be used in the design of drugs or materials with specific biological or chemical properties (Ferrini et al., 2015).
Biological Activity and Drug Development
The synthesis of triazole derivatives and their evaluation for biological activities, such as inhibiting eosinophilia, highlights their potential in drug development. Compounds that inhibit eosinophil survival induced by interleukin-5, without affecting responses to other inflammatory mediators, represent a novel approach to treating diseases like asthma (Naito et al., 1996).
Mécanisme D'action
Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s a drug, its mechanism of action would depend on the biological target it interacts with. If it’s a reagent in a chemical reaction, its mechanism of action would depend on the reaction conditions and the other reactants present .
Orientations Futures
The future directions for research on this compound would depend on its intended use. If it’s a potential drug, future research could focus on testing its efficacy and safety in preclinical and clinical trials. If it’s a reagent or an intermediate in a chemical synthesis, future research could focus on optimizing its synthesis and finding new reactions it can participate in .
Propriétés
IUPAC Name |
5-amino-N-[(2-chlorophenyl)methyl]-1-[(4-chlorophenyl)methyl]triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2N5O/c18-13-7-5-11(6-8-13)10-24-16(20)15(22-23-24)17(25)21-9-12-3-1-2-4-14(12)19/h1-8H,9-10,20H2,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVPFDMJVCOSKKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)C2=C(N(N=N2)CC3=CC=C(C=C3)Cl)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-amino-N-(2-chlorobenzyl)-1-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

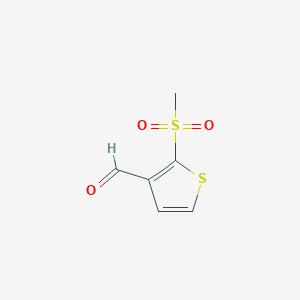
![2-bromo-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2447557.png)
![N-(4-methoxybenzyl)-3-(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide](/img/structure/B2447558.png)

![1-[(4-Carbamoylphenyl)methyl]-5-oxopyrrolidine-2-carboxylic acid](/img/structure/B2447560.png)
![9-(3,5-dimethylphenyl)-1,7-dimethyl-3-(2-oxopropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/no-structure.png)
![7-(2-fluorophenyl)-3-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2447562.png)
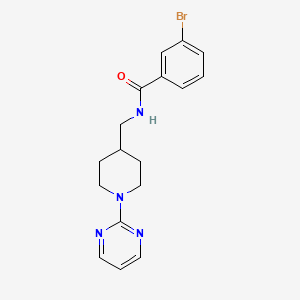
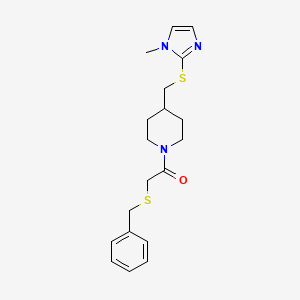

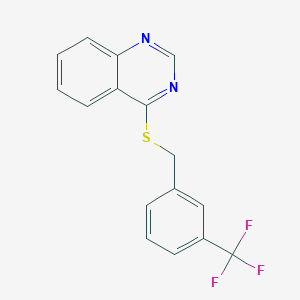
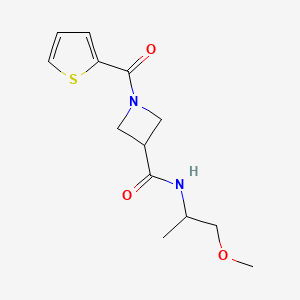
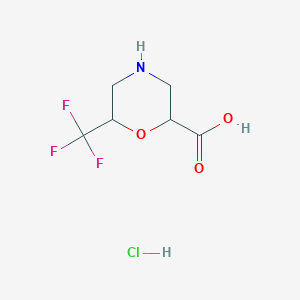
![4-Chloro-3-({[(3-chloro-4-methylphenyl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B2447579.png)